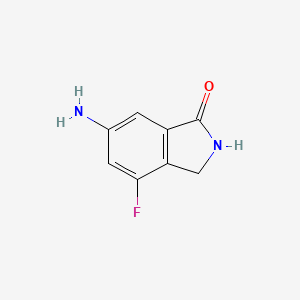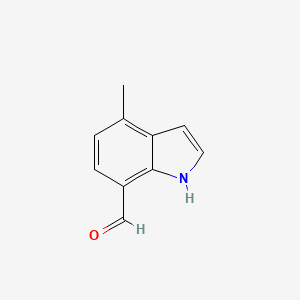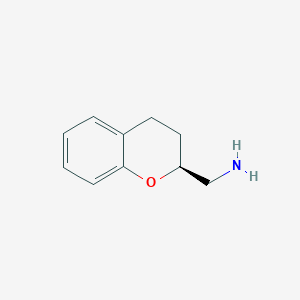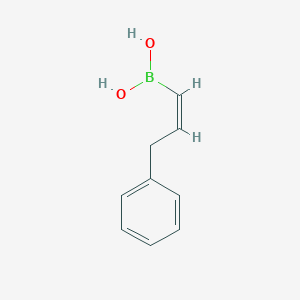
3,8-Difluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-二氟喹啉是喹啉的氟化衍生物,喹啉是一种杂环芳香族有机化合物。在喹啉结构中引入氟原子增强了其生物活性,并提供了独特的化学性质。该化合物在包括药物化学在内的各个领域都引起了极大的兴趣,因为它具有潜在的治疗应用。
准备方法
合成路线和反应条件: 3,8-二氟喹啉的合成通常涉及喹啉衍生物的氟化。一种常见的方法是亲核取代喹啉前体上的氟原子。例如,可以通过用氟离子取代重氮基团来合成3-氨基-7,8-二氟喹啉 。另一种方法涉及环化和环加成反应,以及喹啉的直接氟化 。
工业生产方法: 3,8-二氟喹啉的工业生产可能涉及使用专门设备处理活性氟气的规模化氟化过程。反应条件经过精心控制,以确保最终产品的产率高和纯度高。
化学反应分析
反应类型: 3,8-二氟喹啉会发生各种化学反应,包括:
氧化: 此反应可在喹啉环中引入额外的官能团。
还原: 此反应可以改变化合物的电子性质。
常用试剂和条件:
氧化: 诸如高锰酸钾或三氧化铬之类的试剂。
还原: 诸如氢化铝锂或用钯催化剂的氢气之类的试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生具有额外含氧官能团的喹啉衍生物,而取代反应可以产生各种氟化喹啉衍生物 。
科学研究应用
3,8-二氟喹啉在科学研究中具有广泛的应用:
化学: 它用作合成更复杂的氟化化合物的构建块。
生物学: 由于其独特的电子性质,它作为研究生物系统的探针。
医学: 包括 3,8-二氟喹啉在内的氟化喹啉表现出抗菌、抗肿瘤和抗病毒活性。它们正在研究它们在治疗各种疾病中的潜在用途。
工业: 该化合物用于生产液晶和花青染料.
作用机制
3,8-二氟喹啉的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,已知氟化喹啉会抑制细菌 DNA 促旋酶,这是一种对细菌 DNA 复制至关重要的酶 。这种抑制导致细菌细胞分裂的破坏,最终导致细胞死亡。 氟原子的引入增强了化合物穿透细胞膜并与其靶酶结合的能力 。
类似化合物:
- 5,6,8-三氟喹啉
- 7,8-二氟喹啉-3-羧酸
- 6-三氟甲基-5,7,8-三氟喹啉
比较: 3,8-二氟喹啉由于其特定的取代模式而具有独特性,该模式赋予了独特的电子和空间性质。 与其他氟化喹啉相比,它可能表现出不同的生物活性及其反应性特征 。 例如,在 3 和 8 位存在氟原子会影响化合物与生物靶标相互作用和发生特定化学反应的能力 。
相似化合物的比较
- 5,6,8-Trifluoroquinoline
- 7,8-Difluoroquinoline-3-carboxylic acid
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 3,8-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated quinolines, it may exhibit different biological activities and reactivity profiles . For example, the presence of fluorine atoms at the 3 and 8 positions can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
属性
分子式 |
C9H5F2N |
|---|---|
分子量 |
165.14 g/mol |
IUPAC 名称 |
3,8-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI 键 |
VMXLNDDYFYQUKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)



